2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide
Overview
Description
2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo-fluorophenyl group, a carbonitrile group, and a thiazolo-pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo-Pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolo-pyrimidine core. This can be achieved through the reaction of a pyridine derivative with a thioamide under acidic conditions.
Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-substituted aryl halide with a fluorophenyl boronic acid in the presence of a palladium catalyst.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a dehydration reaction of an amide intermediate using reagents such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds and materials.
Biology: It can be used as a probe to study biological processes and interactions due to its potential binding affinity to various biomolecules.
Medicine: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development and therapeutic applications.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription processes.
Comparison with Similar Compounds
2-amino-4-(5-bromo-2-fluorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole moiety, which exhibit diverse biological activities and are used in various therapeutic applications.
Pyrimidine Derivatives: Compounds with a pyrimidine core, known for their roles in medicinal chemistry and drug development.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups, which are often used to enhance the pharmacokinetic properties of drugs.
Properties
IUPAC Name |
12-amino-10-(5-bromo-2-fluorophenyl)-8-oxo-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7BrFN5OS/c17-7-1-2-10(18)8(5-7)11-9(6-19)13(20)21-14-12(11)15(24)22-16-23(14)3-4-25-16/h1-5H,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFKOXOIJQMYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrFN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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